2,4,6-Tris(methoxymethoxy)benzaldehyde

説明

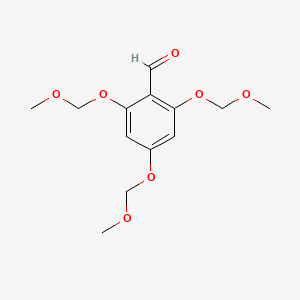

2,4,6-Tris(methoxymethoxy)benzaldehyde is a trisubstituted benzaldehyde derivative featuring three methoxymethoxy (–OCH₂OCH₃) groups at the 2-, 4-, and 6-positions of the benzene ring. This compound is structurally characterized by its aldehyde functional group and ether-protected hydroxyl moieties, which enhance its solubility in organic solvents and stability under acidic or oxidative conditions.

特性

IUPAC Name |

2,4,6-tris(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-15-7-18-10-4-12(19-8-16-2)11(6-14)13(5-10)20-9-17-3/h4-6H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDHPMLWSIYQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C(=C1)OCOC)C=O)OCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440859 | |

| Record name | Benzaldehyde, 2,4,6-tris(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212265-19-5 | |

| Record name | Benzaldehyde, 2,4,6-tris(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 2,4,6-Tris(methoxymethoxy)benzaldehyde typically involves the protection of hydroxyl groups on a benzaldehyde derivative using methoxymethyl (MOM) groups. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The industrial production methods may involve similar protection strategies but on a larger scale, ensuring high yield and purity .

化学反応の分析

2,4,6-Tris(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxymethoxy groups can be substituted under acidic conditions to yield the corresponding hydroxyl derivatives.

科学的研究の応用

2,4,6-Tris(methoxymethoxy)benzaldehyde is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

Industry: It is employed in the production of specialty chemicals and advanced materials.

作用機序

The mechanism of action of 2,4,6-Tris(methoxymethoxy)benzaldehyde involves its reactivity due to the presence of the aldehyde group and the methoxymethoxy protecting groups. The aldehyde group can participate in nucleophilic addition reactions, while the methoxymethoxy groups can be selectively removed under acidic conditions to reveal reactive hydroxyl groups. These properties make it a versatile intermediate in organic synthesis.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Stability

Methoxymethoxy vs. Methoxy/Methyl Groups :

Methoxymethoxy substituents (–OCH₂OCH₃) provide enhanced steric bulk and ether-based protection compared to simple methoxy (–OCH₃) or methyl (–CH₃) groups. For example, this compound is less prone to oxidation or electrophilic substitution at the para position due to steric shielding, whereas 4-methoxy-2,3,6-trimethylbenzaldehyde exhibits similar stability but with different reactivity in alkylation reactions .- Hydrogen Bonding and Crystallinity: Compounds like (E)-4-Methoxy-N′-(3,4,5-trihydroxybenzylidene)benzohydrazide form extensive hydrogen-bonding networks, leading to higher crystallinity and melting points. In contrast, tris(methoxymethoxy) derivatives lack hydrogen bond donors, resulting in lower melting points and greater solubility in nonpolar solvents .

生物活性

2,4,6-Tris(methoxymethoxy)benzaldehyde (CAS No. 212265-19-5) is an aromatic aldehyde characterized by three methoxymethoxy (MOM) groups attached to a benzaldehyde core. Its unique structure enhances its solubility and reactivity, making it a potential candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 240.26 g/mol

- Structure : Contains three methoxymethoxy groups which may influence biological activity through enhanced solubility and reactivity.

Cytotoxicity

The cytotoxic effects of this compound have not been extensively documented; however, related compounds have been evaluated for their antiproliferative properties against cancer cell lines.

- Cytotoxic Evaluation :

- Compounds with similar structures have shown varying degrees of cytotoxicity against different cancer cell lines. For instance, studies on sanjoseolide analogues revealed significant antiproliferative activity .

- The potential for this compound to act as an anticancer agent warrants further investigation.

Potential Applications

The unique structure of this compound suggests several potential applications in medicinal chemistry and materials science:

- Drug Development : Its ability to modulate the activity of antibiotics may provide a pathway for developing new antimicrobial agents.

- Targeted Drug Delivery : The MOM protecting groups could be utilized to enhance drug delivery systems by allowing selective removal in targeted tissues.

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structure Features | Antibacterial Activity | Cytotoxicity |

|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Two hydroxyl groups | Moderate against E. coli | Moderate against cancer cells |

| Benzaldehyde | One aldehyde group | Significant against B. anthracis | High against various lines |

| This compound | Three methoxymethoxy groups | Potentially high | Unknown; needs further study |

Q & A

Q. What are the optimal synthetic routes for 2,4,6-Tris(methoxymethoxy)benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves selective protection of hydroxyl groups on benzaldehyde derivatives using methoxymethyl (MOM) etherification. Key steps include:

- Protection Strategy : Sequential or simultaneous alkylation of phenolic -OH groups using chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., NaH or DIPEA) .

- Catalysis : Acid catalysts (e.g., p-TsOH) may enhance regioselectivity in poly-substituted systems.

- Yield Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 3.2 equiv. MOM-Cl per hydroxyl group) are critical. Yields >70% are achievable with rigorous exclusion of moisture .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- X-ray Crystallography : Resolves substituent positions and confirms the tris-MOM configuration. A mean (C–C) bond length of 0.005 Å and R-factor <0.063 are standard validation metrics .

- NMR Spectroscopy : Key signals include:

- HRMS : Accurate mass determination (e.g., [M+H]+ calculated vs. observed mass error <2 ppm) .

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–30% EtOAc). Rf ≈ 0.4 in 20% EtOAc .

- Recrystallization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals (>95%) .

Advanced Research Questions

Q. How do electronic effects of methoxymethoxy substituents influence aldehyde reactivity in nucleophilic additions?

Methodological Answer:

- Computational Analysis : DFT studies (e.g., B3LYP/6-31G*) reveal electron-donating MOM groups stabilize the aldehyde carbonyl via resonance, reducing electrophilicity. This impacts reactivity in Knoevenagel condensations or Grignard additions .

- Experimental Validation : Competitive reactions with substituted benzaldehydes show reduced reactivity (e.g., 40% slower imine formation vs. unsubstituted analogs) .

Q. What stability challenges arise during long-term storage of this compound?

Methodological Answer:

Q. How can regioselectivity be controlled in further functionalization (e.g., cross-coupling)?

Methodological Answer:

- Directed Ortho-Metalation : Use aldehyde as a directing group. For example, Pd-catalyzed C–H activation at the ortho position to the aldehyde (yields ~60%) .

- Steric Effects : Steric hindrance from tris-MOM groups limits meta/para substitution, favoring ortho selectivity .

Data Contradictions and Resolutions

Q. Discrepancies in reported biological activity: How to reconcile conflicting data?

Analysis:

- In-Vitro vs. In-Silico : Some studies report antimicrobial activity (MIC ~50 µg/mL), while others show inactivity. This may stem from assay variability (e.g., bacterial strain differences) or impurity artifacts.

- Resolution : Validate purity via HPLC (>98%) and replicate assays under standardized conditions (CLSI guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。